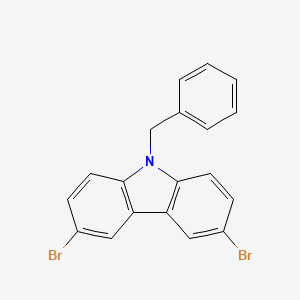

9-Benzyl-3,6-dibromocarbazole

概要

説明

9-Benzyl-3,6-dibromocarbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves the Heck reaction of 4-vinyl pyridine with this compound . The latter is obtained by bromination of 9-benzyl carbazole with N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole core substituted with benzyl and bromine groups . The geometric parameters of the molecule can be obtained from an unconstrained optimization using the B3LYP density functional .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 160.0 to 164.0°C . It has a maximum absorption wavelength of 357 nm in acetonitrile .科学的研究の応用

Applications in Dye-Sensitized Solar Cells:

- Erden & Görgün (2021) synthesized novel carbazole-derived substances, including 3,6-dibromo-9-octylcarbazole, for potential use as dye materials in dye-sensitized solar cells (DSSCs). The electrical characterizations of these cells were conducted to evaluate their efficiency (Erden & Görgün, 2021).

Two-Photon Polymerization Initiator:

- Jun (2007) developed a molecule, 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole, synthesized from 9-benzyl-3,6-dibromocarbazole. This molecule was used as a two-photon polymerization initiator in the polymerization of methacrylic acid, showing promising results in terms of energy density and exposure time required (Jun, 2007).

NMR Characterization and Molecular Modeling:

- Radula-Janik et al. (2015) conducted a combined experimental and theoretical study on 9-benzyl-3,6-diiodo-9H-carbazole. They performed X-ray and nuclear magnetic resonance (NMR) studies, along with density functional theory calculations, to understand the structural and NMR parameters of this compound (Radula-Janik et al., 2015).

Design of High Efficiency TPP Initiators:

- Xing et al. (2007) designed novel carbazole-based chromophores as two-photon polymerization (TPP) initiators. These chromophores, including 9-benzyl-3,6-bis(4-nitrophenylethynyl)carbazole, demonstrated a large two-photon absorption cross-section and high TPP initiating sensitivity, outperforming traditional initiators (Xing et al., 2007).

Safety and Hazards

9-Benzyl-3,6-dibromocarbazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing hands and face thoroughly after handling .

作用機序

Target of Action

It is known that carbazole derivatives are often used in the synthesis of dendrimers, which are highly branched macromolecules . These dendrimers can interact with various biological targets due to their unique structure .

Mode of Action

It is known that carbazole derivatives can be used to build dendrons through a palladium-catalyzed amination-debenzylation sequence .

Biochemical Pathways

Carbazole derivatives are known to be involved in the synthesis of dendrimers, which can interact with various biochemical pathways due to their highly branched structure .

Pharmacokinetics

It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can have unique pharmacokinetic properties due to their highly branched structure .

Result of Action

It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can interact with various biological targets and potentially lead to a variety of molecular and cellular effects .

Action Environment

It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can have unique environmental interactions due to their highly branched structure .

特性

IUPAC Name |

9-benzyl-3,6-dibromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWRFBJSIUPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384337 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118599-27-2 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 9-Benzyl-3,6-dibromocarbazole synthesized and what is its role in the development of new materials?

A1: this compound is synthesized through the bromination of 9-benzyl carbazole using N-bromosuccinimide [, ]. This compound serves as a crucial intermediate in the synthesis of 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole (BPyVC) [, ]. BPyVC exhibits promising properties as a two-photon polymerization (TPP) initiator, enabling the creation of complex three-dimensional structures with high resolution [, ]. This technology has significant potential in fields such as microfabrication, photonics, and bioengineering.

Q2: What are the key structural features of this compound that make it suitable for its role in the synthesis of BPyVC?

A2: The two bromine atoms present in this compound are strategically positioned for further functionalization. They enable the compound to undergo a Heck reaction with 4-vinyl pyridine, ultimately yielding BPyVC [, ]. This reaction is crucial for introducing the vinyl pyridine groups, which contribute to the photophysical properties of BPyVC, making it suitable as a TPP initiator.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)